

Application Notes and Protocols for 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1,3-dipropyl-5-nitrosouracil

Cat. No.: B014046

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **6-Amino-1,3-dipropyl-5-nitrosouracil** is a research chemical with limited publicly available data on its biological activities and mechanisms of action. The following experimental designs, protocols, and hypothetical data are based on the known properties of structurally similar compounds, such as 6-Amino-1,3-dimethyl-5-nitrosouracil and other uracil derivatives. These protocols are intended to serve as a starting point for research and will require optimization.

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a heterocyclic compound belonging to the uracil family.^[1] Its structure, featuring a pyrimidine backbone with amino, nitroso, and dipropyl substitutions, suggests potential for biological activity. Uracil derivatives are a cornerstone in medicinal chemistry, with established roles as anticancer, antiviral, and antimicrobial agents.^[2] ^[3]^[4] The nitroso group, in particular, is known to be reactive and can interact with biological macromolecules like proteins and nucleic acids, a common mechanism for the therapeutic effects of related compounds.^[5]^[6]

These application notes provide a comprehensive framework for the initial synthesis, characterization, and biological evaluation of **6-Amino-1,3-dipropyl-5-nitrosouracil** for drug discovery and development purposes.

Physicochemical Properties and Data Presentation

While experimental data for the dipropyl analog is scarce, we can anticipate its properties and provide templates for data collection.

Table 1: Physicochemical Properties of **6-Amino-1,3-dipropyl-5-nitrosouracil**

Property	Value	Source
CAS Number	81250-33-1	[1]
Molecular Formula	C ₁₀ H ₁₆ N ₄ O ₃	[1]
Molecular Weight	240.26 g/mol	[1]
Appearance	Purple Solid	Vendor Data
Storage	Store at 2-8°C, sealed in a dry environment	Vendor Data

Table 2: Hypothetical In Vitro Anticancer Activity (IC₅₀ Values)

This table is a template for recording data from cytotoxicity assays. The values presented are for illustrative purposes only.

Cell Line	Cancer Type	Hypothetical IC ₅₀ (μM)
MCF-7	Breast Cancer	15.2
A549	Lung Cancer	28.5
HeLa	Cervical Cancer	12.8
HepG2	Liver Cancer	35.1
Doxorubicin (Control)	-	0.8

Table 3: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This table is a template for recording data from antimicrobial screening. The values presented are for illustrative purposes only.

Microbial Strain	Type	Hypothetical MIC (μ g/mL)
Staphylococcus aureus	Gram-positive bacteria	64
Escherichia coli	Gram-negative bacteria	128
Candida albicans	Fungi	>256
Ampicillin (Control)	-	8
Fluconazole (Control)	-	4

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

This protocol is adapted from the widely reported synthesis of the dimethyl analog.[\[6\]](#) It involves the nitrosation of a 6-aminouracil precursor.

Materials:

- 6-Amino-1,3-dipropyluracil
- Hydrochloric acid (HCl) or Acetic Acid
- Sodium nitrite (NaNO_2)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Dissolve 1.0 equivalent of 6-Amino-1,3-dipropyluracil in a suitable volume of dilute acid (e.g., 1M HCl or acetic acid) in a flask.

- Cool the solution to 0-5°C using an ice bath while stirring.
- Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.
- Add the sodium nitrite solution dropwise to the cooled 6-Amino-1,3-dipropyluracil solution over 15-20 minutes. Maintain the temperature below 10°C.
- Observe the formation of a colored precipitate.
- Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours after the addition is complete.
- Collect the precipitate by vacuum filtration.
- Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol.
- Dry the product under vacuum to yield **6-Amino-1,3-dipropyl-5-nitrosouracil**.
- Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for evaluating the compound's effect on cancer cell viability.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **6-Amino-1,3-dipropyl-5-nitrosouracil**

- DMSO (for stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
- Microplate reader

Procedure:

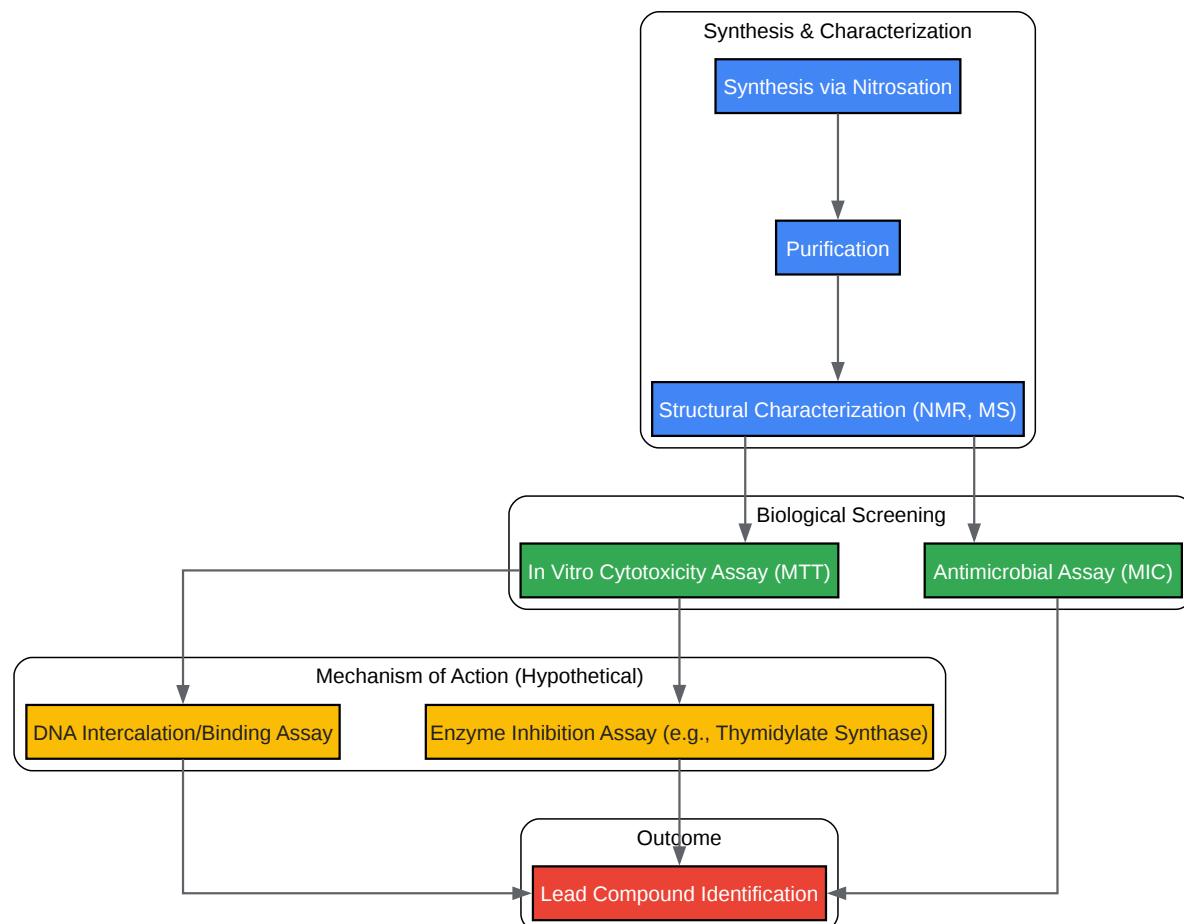
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare a 10 mM stock solution of the test compound in DMSO. Make serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to assess antimicrobial activity.

Materials:

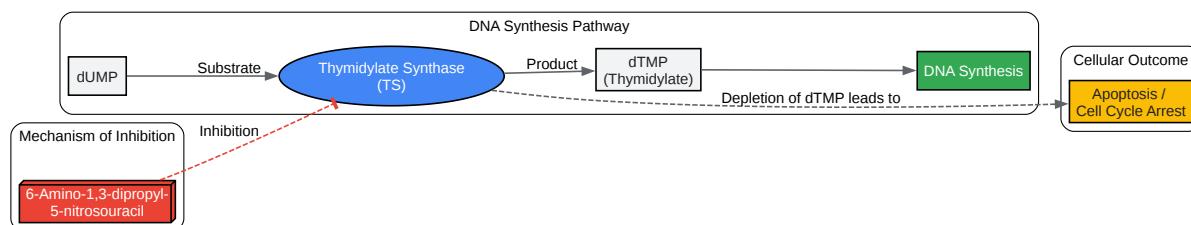
- Bacterial strains (e.g., *S. aureus*, *E. coli*) and fungal strains (*C. albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well plates
- **6-Amino-1,3-dipropyl-5-nitrosouracil**
- DMSO
- Standard antibiotics (e.g., Ampicillin, Fluconazole)
- Resazurin or similar viability indicator


Procedure:

- Prepare a 2x concentrated suspension of the microbial inoculum in the appropriate broth.
- Prepare serial dilutions of the test compound in the broth in a 96-well plate. The concentration range could be from 512 µg/mL down to 1 µg/mL.
- Add the microbial inoculum to each well, bringing the final volume to 100 µL and the compound concentrations to 1x.
- Include a positive control (microbes with no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

Visualizations

Experimental Workflow


The following diagram outlines the general workflow for the preclinical evaluation of **6-Amino-1,3-dipropyl-5-nitrosouracil**.

[Click to download full resolution via product page](#)

Caption: General workflow for the evaluation of **6-Amino-1,3-dipropyl-5-nitrosouracil**.

Hypothesized Signaling Pathway: Inhibition of Thymidylate Synthase

Some uracil analogs, like 5-Fluorouracil, are known to inhibit thymidylate synthase, a critical enzyme in DNA synthesis.^[7] This pathway represents a plausible, though unconfirmed, mechanism of action for **6-Amino-1,3-dipropyl-5-nitrosouracil**.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of Thymidylate Synthase by the test compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]
- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 6-Amino-1,3-dipropyl-5-nitrosouracil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014046#6-amino-1-3-dipropyl-5-nitrosouracil-experimental-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com